molecular formula C19H14ClN5OS B286777 3-{[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole

3-{[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole

Cat. No. B286777
M. Wt: 395.9 g/mol
InChI Key: CZTDVEXFRSKEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole is a chemical compound with potential applications in scientific research. In

Mechanism of Action

The mechanism of action of 3-{[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole involves the inhibition of a specific enzyme called protein kinase CK2. This enzyme is involved in the regulation of various cellular processes, including cell growth and differentiation, gene expression, and cell cycle progression. By inhibiting this enzyme, 3-{[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole can potentially modulate these cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole are still being studied. However, it has been shown to have potential anti-cancer properties by inhibiting the activity of protein kinase CK2, which is often overexpressed in cancer cells. It has also been shown to have potential neuroprotective properties by inhibiting the activity of another enzyme called glycogen synthase kinase 3β, which is involved in the pathogenesis of various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole in lab experiments is its potential specificity for protein kinase CK2. This can allow researchers to study the function of this enzyme in a more targeted manner. However, one limitation is that the compound may have off-target effects on other enzymes or proteins, which can complicate the interpretation of the results.

Future Directions

There are several future directions for the study of 3-{[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole. One direction is to further explore its potential anti-cancer properties and its mechanism of action in cancer cells. Another direction is to investigate its potential neuroprotective properties and its mechanism of action in neurological disorders. Additionally, the compound can be modified to improve its specificity and potency for protein kinase CK2, which can enhance its utility as a research tool.

Synthesis Methods

The synthesis of 3-{[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole involves the reaction of 4-chlorobenzyl chloride with 1,2-benzisoxazole-7-carbaldehyde in the presence of triethylamine. The resulting compound is then reacted with 3-amino-1,2,4-triazole-5-thiol to yield the final product.

Scientific Research Applications

3-{[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-7-methyl-1,2-benzisoxazole has potential applications in scientific research as a tool for studying the function of certain proteins and enzymes. It has been shown to inhibit the activity of a specific enzyme that is involved in the regulation of various cellular processes.

properties

Molecular Formula

C19H14ClN5OS

Molecular Weight

395.9 g/mol

IUPAC Name

3-[[3-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]-7-methyl-1,2-benzoxazole

InChI

InChI=1S/C19H14ClN5OS/c1-11-3-2-4-14-15(24-26-18(11)14)10-17-23-25-16(21-22-19(25)27-17)9-12-5-7-13(20)8-6-12/h2-8H,9-10H2,1H3

InChI Key

CZTDVEXFRSKEHR-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1ON=C2CC3=NN4C(=NN=C4S3)CC5=CC=C(C=C5)Cl

Canonical SMILES

CC1=C2C(=CC=C1)C(=NO2)CC3=NN4C(=NN=C4S3)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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